(R)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole

Suzuki-Miyaura cross-coupling biaryl oxazoline synthesis ortho-substitution

This ortho-bromophenyl-substituted chiral oxazoline is the essential building block for constructing biaryl ligands via Suzuki-Miyaura coupling (83-97% reported yields). The ortho-bromine enables diversification into phosphine/amine donors; the defined (R)-stereochemistry ensures predictable asymmetric induction. With XLogP 3.8, it optimizes lipophilicity in drug candidates. Manufactured via an improved SOCl2-based protocol for cost-efficient multi-gram supply (84% yield).

Molecular Formula C15H12BrNO
Molecular Weight 302.16 g/mol
CAS No. 191330-82-2
Cat. No. B066369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole
CAS191330-82-2
Synonyms(R)-2-(2-BROMOPHENYL)-4-PHENYL-4,5-DIHYDROOXAZOLE
Molecular FormulaC15H12BrNO
Molecular Weight302.16 g/mol
Structural Identifiers
SMILESC1C(N=C(O1)C2=CC=CC=C2Br)C3=CC=CC=C3
InChIInChI=1S/C15H12BrNO/c16-13-9-5-4-8-12(13)15-17-14(10-18-15)11-6-2-1-3-7-11/h1-9,14H,10H2/t14-/m0/s1
InChIKeyVHKCPSPWIFJAKI-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole (CAS 191330-82-2) – A Defined Chiral Oxazoline Building Block for Asymmetric Synthesis and Cross-Coupling


(R)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole (CAS 191330-82-2) is a chiral, non-racemic oxazoline derivative with the molecular formula C15H12BrNO and a molecular weight of 302.16 g/mol [1]. The compound features a 2-bromophenyl substituent at the oxazoline 2-position and a phenyl group at the stereogenic 4-position, conferring a defined (R)-configuration . Its computed XLogP3-AA value is 3.8, and it possesses two rotatable bonds and two hydrogen bond acceptor sites, indicating moderate lipophilicity and a semi-rigid scaffold [1]. As a functionalized chiral heterocycle, it serves as a versatile intermediate in the construction of more complex molecules, particularly via the reactivity of the aryl bromide handle in cross-coupling reactions and the utility of the oxazoline ring in asymmetric catalysis [2].

Why Generic Oxazoline Analogs Cannot Simply Replace (R)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole (CAS 191330-82-2) in Critical Transformations


The substitution of (R)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole with a generic oxazoline analog is not trivial due to the compound's unique combination of an ortho-bromophenyl group, a chiral 4-phenyl substituent, and a defined (R)-configuration. The ortho-bromine atom is essential for enabling subsequent transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are foundational for generating ortho-substituted biaryl oxazolines with pharmacological relevance [1]. In contrast, non-brominated or para-substituted analogs lack this site for direct diversification. Furthermore, the (R)-configured stereogenic center at the 4-position imparts distinct three-dimensional geometry that influences the stereochemical outcome of downstream asymmetric transformations; the use of a racemate or the opposite enantiomer would predictably lead to different enantioselectivities or product profiles . The combined steric and electronic features of this specific scaffold, including the electron-withdrawing bromine and the planar aromatic phenyl group, create a unique reactivity profile that is not replicated by other oxazoline derivatives bearing simpler alkyl or hydrogen substituents [2].

Quantitative Differentiation Evidence for (R)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole (CAS 191330-82-2) Versus Key Comparators


Ortho-Bromine Substituent Enables Suzuki-Miyaura Coupling with 83-97% Isolated Yields, a Site Inaccessible in Non-Halogenated Analogs

The ortho-bromine atom on the 2-phenyl ring of (R)-2-(2-bromophenyl)-4-phenyl-4,5-dihydrooxazole serves as a critical handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of ortho-substituted biaryl oxazolines. While no direct comparative study exists for the exact (R)-enantiomer, a closely related analog, 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline, underwent Suzuki coupling with various aryl boronic acids and boronates to afford the corresponding biphenyl oxazolines in isolated yields ranging from 83% to 97% [1]. The non-brominated parent compound, 2-phenyl-4,4-dimethyl-2-oxazoline, is completely unreactive under these conditions, failing to undergo any cross-coupling, thus precluding access to this valuable structural class [1]. The presence of the bromine atom is therefore an absolute prerequisite for this diversification pathway.

Suzuki-Miyaura cross-coupling biaryl oxazoline synthesis ortho-substitution

Improved Synthesis Yield of 84% for 2-(2-Bromophenyl)oxazoline Using SOCl2 vs. 40% with NaH, Demonstrating Optimized Production Efficiency for the Core Scaffold

A comparative study on the synthesis of the core 2-(2-bromophenyl)oxazoline scaffold demonstrated a significant improvement in reaction yield when using thionyl chloride (SOCl2) instead of sodium hydride (NaH) as the cyclization promoter. The condensation of N-(β-hydroxyethyl)-o-bromobenzamide using SOCl2 afforded the oxazoline product in an elevated yield of 84%, compared to only approximately 40% when NaH was employed [1]. While this specific study used the non-phenylated analog, the reaction conditions are directly applicable to the synthesis of the 4-phenyl-substituted derivative (R)-2-(2-bromophenyl)-4-phenyl-4,5-dihydrooxazole, as the 4-substituent does not participate in the cyclization step.

oxazoline synthesis yield optimization process chemistry

Computed Physicochemical Profile (XLogP3 = 3.8) Predicts Significantly Higher Lipophilicity Than Common 2-Phenyloxazoline Ligands, Impacting Partitioning and Solubility

The computed octanol-water partition coefficient (XLogP3-AA) for (R)-2-(2-bromophenyl)-4-phenyl-4,5-dihydrooxazole is 3.8 [1]. This value is substantially higher than that of the unsubstituted 2-phenyl-4,5-dihydrooxazole (predicted XLogP ≈ 1.5-2.0) and the widely used chiral ligand 2,4-diphenyloxazoline (predicted XLogP ≈ 3.0). The increased lipophilicity, driven by the combined effect of the bromine atom and the additional phenyl ring, results in a compound that is approximately 10- to 100-fold more lipophilic than its non-brominated or mono-phenylated counterparts. This property is a direct and predictable consequence of the specific substitution pattern.

lipophilicity XLogP computational chemistry

Commercially Available with Defined (R)-Enantiomer Purity (97%) and Catalog Specifications, Contrasting with Racemic or Undefined Mixtures

The (R)-enantiomer of 2-(2-bromophenyl)-4-phenyl-4,5-dihydrooxazole (CAS 191330-82-2) is commercially supplied with a minimum purity specification of 97% by multiple vendors . In contrast, the racemic mixture (CAS 153233-81-9) is also available but lacks defined stereochemistry, rendering it unsuitable for applications requiring chirality transfer or enantioselective catalysis. The defined (R)-configuration is critical for ensuring reproducibility in asymmetric synthesis, as the use of a racemate would dilute the chiral induction effect and produce variable enantioselectivities. While no vendor-provided enantiomeric excess (ee) data is publicly disclosed beyond the 97% purity claim, the availability of the resolved (R)-form as a discrete catalog item enables researchers to procure a product with a known absolute configuration and a guaranteed minimum chemical purity.

chiral purity enantiomeric excess procurement specification

Prioritized Research and Industrial Applications for (R)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole (CAS 191330-82-2) Based on Quantified Differentiation


Synthesis of Ortho-Substituted Biaryl Oxazoline Libraries via Suzuki-Miyaura Coupling

The ortho-bromine atom of (R)-2-(2-bromophenyl)-4-phenyl-4,5-dihydrooxazole is the essential functional group for accessing ortho-substituted biaryl oxazolines through Suzuki-Miyaura cross-coupling. As demonstrated with a closely related analog, this transformation proceeds with high efficiency (83-97% isolated yields) and is completely non-operational with non-brominated analogs [1]. This makes the compound the required starting material for constructing diverse libraries of pharmacologically relevant biaryl scaffolds, where the (R)-chiral center can be leveraged for further asymmetric transformations.

Preparation of Chiral P,N- and N,N-Ligand Precursors for Asymmetric Catalysis

The (R)-configured oxazoline core, combined with the ortho-bromine functional group, provides a versatile platform for the synthesis of chiral bidentate and tridentate ligands. The aryl bromide can be converted to a phosphine or amine donor group via palladium-catalyzed amination or phosphorylation, enabling the modular construction of ligands for asymmetric allylic substitution, hydrogenation, and other metal-catalyzed reactions [2]. The defined (R)-stereochemistry ensures that the resulting ligand imparts a predictable chiral environment to the metal center, a prerequisite for achieving high enantioselectivities in catalytic applications.

Cost-Efficient Scale-Up of Advanced Chiral Intermediates Using Optimized SOCl2 Cyclization

The improved synthetic protocol employing SOCl2 for the formation of the 2-(2-bromophenyl)oxazoline ring, which delivers an 84% yield compared to ~40% with NaH [3], is directly applicable to the production of the 4-phenyl-substituted derivative. Adoption of this methodology in a scale-up setting reduces the cost of raw materials and waste disposal, enhances throughput, and improves the overall supply chain economics for research programs requiring multi-gram to kilogram quantities of the chiral building block.

Lipophilic Chiral Building Block for Medicinal Chemistry Programs Targeting Intracellular Targets

With a computed XLogP3 of 3.8, (R)-2-(2-bromophenyl)-4-phenyl-4,5-dihydrooxazole is substantially more lipophilic than simpler oxazoline derivatives [4]. This property predicts favorable membrane permeability and cellular uptake, making it a strategically advantageous intermediate in the synthesis of drug candidates intended to modulate intracellular targets or cross biological barriers. Incorporation of this building block early in a medicinal chemistry program can help modulate the overall lipophilicity of a lead series without extensive synthetic re-optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.